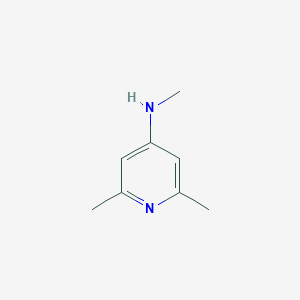

N,2,6-trimethylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,2,6-Trimethylpyridin-4-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups at the nitrogen, 2nd, and 6th positions, and an amine group at the 4th position

Mechanism of Action

Target of Action

N,2,6-Trimethylpyridin-4-amine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidines generally exert their effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines, including this compound, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 2260±350 °C and a predicted density of 1011±006 g/cm3 .

Action Environment

It’s known that the compound should be stored at 2-8°c and protected from light .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-trimethylpyridin-4-amine typically involves the alkylation of pyridine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It participates in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

N,2,6-Trimethylpyridin-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: this compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments

Comparison with Similar Compounds

2,6-Dimethylpyridine: Lacks the amine group at the 4th position.

4-Aminopyridine: Lacks the methyl groups at the 2nd and 6th positions.

2,6-Dimethyl-4-aminopyridine: Similar structure but without the N-methyl group.

Uniqueness: N,2,6-Trimethylpyridin-4-amine is unique due to the presence of both the amine group and the three methyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its analogs .

Biological Activity

N,2,6-trimethylpyridin-4-amine, also known as 4-amino-2,6-dimethylpyridine, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_8H_12N_2 and a molecular weight of approximately 122.17 g/mol. Its structure includes a pyridine ring substituted with two methyl groups at the 2 and 6 positions and an amino group at the 4 position. This arrangement contributes to its basicity and nucleophilicity, making it a useful catalyst in organic reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. It acts as an enzyme inhibitor by binding to the active site of target enzymes, which can prevent substrate binding and catalytic activity. This mechanism is particularly relevant in drug development for conditions where enzyme overactivity is a concern .

Anticancer Activity

This compound has been investigated for anticancer properties . For example, derivatives of related compounds have shown significant anti-proliferative effects on various cancer cell lines. A study highlighted that certain aminopyridine derivatives inhibited tumor growth in xenograft models by targeting specific molecular pathways involved in cancer progression .

The mechanisms by which this compound exerts its biological effects include:

- Interaction with Biological Macromolecules : The compound can form complexes with proteins and nucleic acids, potentially influencing their functions and stability.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may affect ROS production in cells, impacting processes such as inflammation and cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Enzyme Inhibition Research :

- Anticancer Mechanism Investigation :

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2,6-Dimethylpyridine | C_7H_9N | Basic properties; used as a solvent |

| 4-Dimethylaminopyridine | C_7H_10N_2 | Strong nucleophilic catalyst; widely used in synthesis |

| 3-Methylpyridine | C_6H_7N | Similar reactivity; less studied than 2-methyl variant |

This compound stands out due to its unique substitution pattern on the pyridine ring that enhances its biological activity compared to structurally similar compounds.

Properties

IUPAC Name |

N,2,6-trimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-8(9-3)5-7(2)10-6/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJRZAKFGHYSOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440955 |

Source

|

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193690-76-5 |

Source

|

| Record name | N,2,6-trimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.